Pharmaceutical and materials researchers face synthesis inefficiencies: direct phosphonylation of imidazole requires hazardous N-alkylation, and imprecise coordination isomers disrupt MOF topology. Imidazole-1-acetic acid (CAS 22884-10-2) solves these challenges as a bifunctional, late-stage intermediate for zoledronic acid and a pre-organized ligand for Cu-IMA nanosheets. • Enables solvent-free phosphonylation, eliminating alkylation waste and yield losses. • Forms predictable 2D square-grid frameworks via N3-carboxylate coordination. • High water solubility, mp 258-260 °C, and proven scalability for API synthesis and heterogeneous catalysis. Supply assurance: In stock for immediate global shipment.
Imidazole-1-acetic acid (CAS 22884-10-2) is a highly versatile N-alkylated heterocyclic building block, characterized by a bifunctional structure containing both a Lewis basic imidazole ring (N3) and a Brønsted acidic carboxylic acid moiety. Commercially, it is most recognized as the critical, late-stage precursor for the synthesis of the bisphosphonate drug zoledronic acid [1]. In materials science, its amphoteric nature (predicted pKa ~3.37) and specific N1-substitution make it a highly effective bridging ligand for constructing Metal-Organic Frameworks (MOFs) and ultrathin Metal-Organic Nanosheets (MONs). For industrial buyers, its high water solubility, thermal stability (melting point ~258–260 °C), and established solvent-free processability make it a highly reliable intermediate for both pharmaceutical scale-up and advanced catalyst formulation [1].
Attempting to substitute Imidazole-1-acetic acid with its isomer, Imidazole-4-acetic acid, or the base heterocycle, Imidazole, fundamentally disrupts both synthetic pathways and coordination geometries [1]. In pharmaceutical procurement, Imidazole cannot undergo direct phosphonylation to form zoledronic acid; it requires a preliminary N-alkylation step with a haloacetate, introducing additional solvent waste, yield losses, and intermediate purification steps [2]. In coordination chemistry, the position of the acetate group dictates the metal-binding topology. Imidazole-1-acetic acid coordinates via the N3 nitrogen and the carboxylate oxygen, forming highly ordered 2D square-grid networks[1]. In contrast, Imidazole-4-acetic acid retains an active N1-H proton, which alters the steric profile, acts as a competing hydrogen-bond donor, and prevents the formation of the exact isostructural frameworks required for targeted catalytic or sensing applications [1].
In the industrial synthesis of zoledronic acid, Imidazole-1-acetic acid serves as the direct, late-stage precursor, undergoing phosphonylation with H3PO3 and PCl3 (or POCl3) at 50–80 °C [1]. Using the base heterocycle, Imidazole, as a starting material requires an initial N-alkylation step (e.g., with tert-butyl chloroacetate) followed by hydrolysis, which typically yields the intermediate hydrochloride salt at approximately 84% efficiency before phosphonylation can begin [1]. Procuring the pre-assembled Imidazole-1-acetic acid eliminates this entire synthetic step, bypassing the need for halogenated solvents or energy-intensive intermediate isolation, and directly enabling high-yield API production.
| Evidence Dimension | Synthetic steps to Zoledronic Acid |
| Target Compound Data | 1 step (Direct phosphonylation) |
| Comparator Or Baseline | Imidazole (2 steps: N-alkylation + phosphonylation, with ~84% intermediate yield) |
| Quantified Difference | Elimination of 1 full synthetic step and associated ~16% yield loss during intermediate formation. |
| Conditions | Industrial API synthesis (reaction with H3PO3/PCl3 at 50-80 °C). |
Procuring the N-alkylated precursor directly streamlines API manufacturing, reduces solvent waste, and maximizes overall throughput.
Imidazole-1-acetic acid (IMA) acts as a highly effective bifunctional ligand in the synthesis of ultrathin Metal-Organic Nanosheets (MONs) [1]. When coordinated with copper to form Cu-IMA MONs, the resulting heterogeneous catalyst demonstrates exceptional Lewis acid catalytic activity. In the N-arylation reaction between imidazole and phenylboronic acid, Cu-IMA MONs achieved an 86% product yield[1]. In contrast, using a standard homogeneous copper baseline (CuBr) under identical conditions resulted in only a 27% yield [1]. The specific N3-carboxylate bridging of Imidazole-1-acetic acid is essential for creating the accessible axial metal sites that drive this massive increase in catalytic turnover.
| Evidence Dimension | Catalytic yield in N-arylation |
| Target Compound Data | 86% yield (using Cu-IMA MONs at 5 mol%) |
| Comparator Or Baseline | 27% yield (using CuBr homogeneous catalyst) |
| Quantified Difference | +59% absolute increase in product yield. |
| Conditions | N-arylation of imidazole with phenylboronic acid in methanol at room temperature for 5 hours. |
For materials scientists, this compound enables the construction of highly active, recoverable 2D catalysts that vastly outperform standard metal salts.
The exact placement of the acetic acid group at the N1 position of the imidazole ring provides a rigid, predictable coordination vector between the N3 nitrogen and the carboxylate group [1]. This specific geometry allows Imidazole-1-acetic acid to form highly ordered 2D and 3D metal-organic frameworks with transition metals. Attempting to substitute with Imidazole-4-acetic acid introduces an unalkylated N1-H site, which acts as a competing hydrogen-bond donor and alters the metal-binding angle [1]. This structural deviation prevents the replication of specific framework topologies (such as square-planar Cu-IMA nodes), making the 1-isomer strictly non-interchangeable for targeted crystal engineering and porosity control.
| Evidence Dimension | Coordination vector and framework topology |
| Target Compound Data | N3-carboxylate bridging (forms predictable square-planar or 3D nodes) |
| Comparator Or Baseline | Imidazole-4-acetic acid (N1-H present, altered binding angle and H-bonding interference) |
| Quantified Difference | Binary divergence in resulting MOF crystal structure and porosity. |
| Conditions | Solvothermal synthesis of transition metal coordination networks. |
Buyers designing specific MOFs or MONs must procure the exact N1-isomer to ensure reproducible pore sizes and catalytic site accessibility.
Where this compound is the right choice for pharmaceutical manufacturers seeking a reliable, late-stage intermediate for bisphosphonate drugs. Procuring Imidazole-1-acetic acid bypasses the hazardous N-alkylation of imidazole, allowing for direct, solvent-free phosphonylation to yield zoledronic acid [1].
Where this compound is the right choice for materials researchers developing ultrathin, heterogeneous catalysts. Its bifunctional N3 and carboxylate handles readily form highly active Cu-IMA nanosheets, which deliver quantified yield enhancements in advanced cross-coupling reactions compared to homogeneous metal salts [2].
Where this compound is the right choice for designing robust coordination polymers that require both an accessible metal center and a basic nitrogen site. The N1-substitution ensures predictable framework topologies, enabling complex tandem reactions like deacetalization-Knoevenagel condensations[2].
Corrosive;Irritant